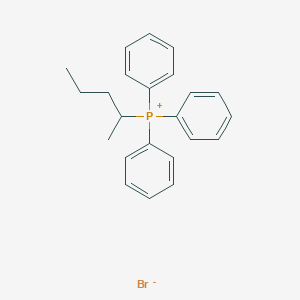

(1-Methylbutyl)triphenylphosphonium bromide

Description

Propriétés

IUPAC Name |

pentan-2-yl(triphenyl)phosphanium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26P.BrH/c1-3-13-20(2)24(21-14-7-4-8-15-21,22-16-9-5-10-17-22)23-18-11-6-12-19-23;/h4-12,14-20H,3,13H2,1-2H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLLNCDBVZIWVDD-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26BrP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00939063 | |

| Record name | (Pentan-2-yl)(triphenyl)phosphanium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00939063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

413.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17827-53-1 | |

| Record name | Phosphonium, (1-methylbutyl)triphenyl-, bromide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17827-53-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1-Methylbutyl)triphenylphosphonium bromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017827531 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (Pentan-2-yl)(triphenyl)phosphanium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00939063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1-methylbutyl)triphenylphosphonium bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.971 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (1-Methylbutyl)triphenylphosphonium bromide typically involves the reaction of triphenylphosphine with an appropriate alkyl halide. For instance, the reaction of triphenylphosphine with (1-methylbutyl) bromide in a suitable solvent such as tetrahydrofuran (THF) under reflux conditions can yield the desired phosphonium salt . The reaction is generally carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to optimize yield and purity. The product is typically purified by recrystallization or other suitable purification techniques to remove any impurities .

Analyse Des Réactions Chimiques

Types of Reactions

(1-Methylbutyl)triphenylphosphonium bromide undergoes several types of chemical reactions, including:

Substitution Reactions: The bromide anion can be substituted with other nucleophiles.

Oxidation and Reduction Reactions: The phosphonium cation can participate in redox reactions.

Wittig Reactions: It can be used to form ylides, which are intermediates in the Wittig reaction for the synthesis of alkenes.

Common Reagents and Conditions

Strong Bases: Reagents such as butyllithium (BuLi) are commonly used to deprotonate the phosphonium salt, forming the corresponding ylide.

Solvents: Polar solvents like THF are often used to dissolve the reactants and facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, in the Wittig reaction, the primary product is an alkene .

Applications De Recherche Scientifique

Organic Synthesis

Wittig Reaction

One of the primary applications of (1-Methylbutyl)triphenylphosphonium bromide is in the Wittig reaction, which facilitates the formation of alkenes from aldehydes or ketones. This reaction involves the generation of phosphonium ylides, which react with carbonyl compounds to yield olefins. The compound serves as a precursor for generating various ylides, enhancing the efficiency and selectivity of synthetic pathways in organic chemistry .

Synthesis of Functional Molecules

The compound has also been utilized in synthesizing complex molecules such as antitumor agents and antiepileptic drugs. For instance, it plays a role in the preparation of 9,11-secosterol analogs, which exhibit significant antitumor activity . Additionally, it has been employed in synthesizing ceramide derivatives through olefin cross-metathesis reactions, showcasing its versatility in producing bioactive compounds .

Medicinal Chemistry

Antineoplastic Activity

Research indicates that this compound exhibits antineoplastic properties. Its lipophilic nature allows for effective cellular uptake, making it a candidate for targeted drug delivery systems aimed at cancer therapy. The compound's ability to accumulate preferentially in tumor mitochondria enhances its therapeutic selectivity and efficacy against various cancer types .

Nanocarrier Development

In recent studies, this compound has been integrated into nanocarrier systems designed for targeted delivery of chemotherapeutic agents like doxorubicin (DOX). These systems utilize the compound's mitochondrial targeting capabilities to improve the bioavailability and reduce side effects of the drugs being delivered . The development of such nanocarriers demonstrates significant advancements in drug delivery technologies.

Data Tables

| Application Area | Specific Uses |

|---|---|

| Organic Synthesis | Wittig reaction for alkene formation |

| Medicinal Chemistry | Antitumor agent synthesis |

| Nanotechnology | Development of mitochondrial-targeted drug carriers |

Case Studies

Case Study 1: Antitumor Efficacy

A study published in RSC Advances demonstrated that nanoparticles incorporating this compound significantly improved the delivery of DOX to hepatic tumors. The results indicated enhanced apoptotic effects and reduced toxicity compared to conventional delivery methods .

Case Study 2: Synthesis Efficiency

Another study focused on the efficiency of this compound in synthesizing complex molecules through Wittig reactions. It highlighted how variations in reaction conditions could optimize product yields and selectivity, thus providing valuable insights into its application in organic synthesis .

Mécanisme D'action

The mechanism by which (1-Methylbutyl)triphenylphosphonium bromide exerts its effects is primarily through its ability to form ylides. In the Wittig reaction, the phosphonium ylide reacts with carbonyl compounds to form alkenes . Additionally, its lipophilic cationic nature allows it to accumulate in the mitochondria, where it can disrupt mitochondrial function, leading to cell death in cancer cells .

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Alkyl Chain Length and Lipophilicity

The alkyl chain length significantly impacts solubility, lipophilicity, and biological activity. Key examples include:

Key Findings :

Functional Group Modifications

Functionalized derivatives exhibit tailored properties for specific applications:

Hydroxy/Carboxy Derivatives

- (3-Bromo-2-hydroxypropyl)triphenylphosphonium bromide (43) : Used in synthesizing mitochondrial-targeted prodrugs; bromine enables further conjugation .

- (Carbomethoxymethyl)triphenylphosphonium bromide : Acts as a carbonyl-stabilized ylide in Wittig reactions; the carbomethoxy group enhances electrophilicity .

Thiol Derivatives

- Thiobutyltriphenylphosphonium bromide : Contains a thiol group for studying mitochondrial thiol redox states; forms disulfide bonds with proteins during oxidative stress .

Aromatic/Charge-Modified Derivatives

- [10-(Isoindol-1,3-dione)decyl]triphenylphosphonium bromide (2a-d) : Fluorinated or methoxy-substituted phenyl groups improve cell selectivity and in vivo detection .

Comparison with (1-Methylbutyl) derivative :

The unmodified 1-methylbutyl chain lacks functional groups, limiting its utility in redox or conjugation studies. However, its simple structure may favor stability in catalytic or drug delivery systems.

Catalysis

- Ethyl triphenylphosphonium bromide (ETPP-Br): Serves as a component of deep eutectic solvents (DES) for synthesizing tetrahydropyridines and thiazolidinones with high yields (~90%) .

- (Carboxymethyl)triphenylphosphonium bromide (Me-PBC) : Used in porous ionic polymers for CO2 fixation catalysis .

Mitochondrial Targeting

- MitoPBN : A butyl-chain derivative prevents superoxide-induced mitochondrial damage by uncoupling protein inhibition .

- (4-Carboxybutyl)triphenylphosphonium bromide (TPP): Conjugated to nanoparticles for dual-targeted tumor imaging .

Antimicrobial Activity

- Hydroxyphenyl-substituted derivatives (11a-f) : Exhibit variable antimicrobial activity depending on alkyl chain length and hydroxyl group positioning .

Inference for (1-Methylbutyl) derivative: Its intermediate chain length may optimize mitochondrial accumulation while maintaining solubility, making it suitable for therapeutic or diagnostic applications.

Activité Biologique

(1-Methylbutyl)triphenylphosphonium bromide (MTPPB) is a quaternary ammonium salt notable for its significant biological activity, particularly in the context of mitochondrial function and cancer therapy. This compound features a bulky triphenylphosphonium cation, which enhances its lipophilicity, allowing it to interact effectively with cellular membranes and biological molecules. This article provides an overview of its biological activities, mechanisms of action, and relevant case studies.

Structure and Properties

MTPPB can be structurally represented as follows:

The compound consists of a triphenylphosphonium group attached to a methylbutyl chain, which contributes to its hydrophobic properties and facilitates mitochondrial targeting.

MTPPB exhibits several mechanisms of action that contribute to its biological activity:

- Mitochondrial Targeting : MTPPB accumulates preferentially in mitochondria due to its cationic nature, which exploits the negative membrane potential of these organelles. This accumulation leads to alterations in mitochondrial function, including disruption of the mitochondrial membrane potential and induction of reactive oxygen species (ROS) production .

- Antiproliferative Effects : Studies have shown that MTPPB can inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cellular metabolism. The compound has been observed to cause cell cycle arrest and promote apoptosis through mitochondrial pathways .

- Cellular Interaction : MTPPB interacts with cellular membranes, leading to changes in permeability and fluidity, which can affect cellular signaling pathways and metabolic processes .

Biological Activities

MTPPB has been studied for its diverse biological activities, particularly in cancer research:

- Cytotoxicity : MTPPB has demonstrated significant cytotoxic effects against multiple human cancer cell lines. For instance, it exhibited IC50 values ranging from 22 μM to 298 μM depending on the specific cancer type being targeted .

- Mechanistic Studies : Research indicates that MTPPB induces mitochondrial dysfunction in cancer cells, leading to increased oxidative stress and subsequent cell death. This mechanism is particularly effective against melanoma and breast carcinoma cells .

Case Studies

Several studies have highlighted the efficacy of MTPPB in various biological contexts:

- Cancer Cell Studies : In a study assessing the antiproliferative activity of MTPPB against human cancer cell lines (MCF-7 breast adenocarcinoma, A549 lung carcinoma), it was found that MTPPB induced apoptosis through mitochondrial depolarization at concentrations as low as 22 μM .

- Mechanistic Insights : Another investigation into the effects of MTPPB revealed that it could disrupt actin filaments and inhibit cell migration in melanoma cells, indicating its potential role in reducing metastasis .

- Comparative Analysis : In comparative studies with other triphenylphosphonium derivatives, MTPPB exhibited superior cytotoxicity towards malignant cells while showing significantly lower toxicity towards non-malignant cells, highlighting its selectivity .

Data Table

The following table summarizes key findings related to the cytotoxic effects of MTPPB across different cancer cell lines:

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 193 | Apoptosis via mitochondrial dysfunction |

| A549 (Lung Cancer) | 121.7 | Induction of ROS |

| HT-29 (Colon Cancer) | 298 | Cell cycle arrest |

| MDA-MB-231 (Breast) | 22 | Disruption of actin filaments |

Q & A

Q. What are the standard synthetic routes for preparing (1-methylbutyl)triphenylphosphonium bromide, and how is purity ensured?

The synthesis typically involves nucleophilic substitution between triphenylphosphine and 1-bromo-1-methylbutane in a polar aprotic solvent (e.g., acetonitrile) under reflux. Purification is achieved via recrystallization from ethanol or methanol, followed by vacuum drying . Purity is verified using nuclear magnetic resonance (NMR) to confirm the absence of unreacted triphenylphosphine and thin-layer chromatography (TLC) to monitor reaction progress. Quantitative analysis via elemental analysis ensures stoichiometric bromide content .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- ¹H/¹³C NMR : Identifies alkyl chain integration (e.g., methylbutyl group) and aromatic proton environments of the triphenylphosphonium moiety.

- Infrared (IR) Spectroscopy : Confirms C-Br stretching (~550–600 cm⁻¹) and P-C aromatic vibrations (~1,100 cm⁻¹).

- Mass Spectrometry (MS) : High-resolution MS validates the molecular ion ([M]⁺) and bromide counterion .

Q. How is this compound utilized in Wittig reactions?

As a precursor to ylides, this compound reacts with strong bases (e.g., NaHMDS) to generate a stabilized ylide, enabling olefination of aldehydes/ketones. The alkyl chain length influences ylide stability and reaction stereoselectivity. Optimization requires anhydrous conditions and inert atmospheres to prevent hydrolysis .

Q. How does this phosphonium salt differ structurally and functionally from analogs like (4-carboxybutyl)triphenylphosphonium bromide?

The methylbutyl substituent enhances lipophilicity, making it suitable for membrane-penetrating applications, whereas carboxylated analogs (e.g., 4-carboxybutyl derivatives) are polar and used in bioconjugation or mitochondrial targeting. Solubility diverges significantly: methylbutyl derivatives dissolve better in organic solvents (e.g., DCM), while carboxylated forms require polar solvents (e.g., DMSO) .

Q. What safety protocols are essential for handling this compound?

- Use nitrile gloves and eye protection to avoid skin/eye irritation.

- Store in airtight containers at 2–8°C to prevent moisture absorption.

- Neutralize waste with 10% sodium bicarbonate before disposal .

Advanced Research Questions

Q. What mechanistic insights explain its role in heterocyclic synthesis?

The compound facilitates [2+2] cycloadditions with electron-deficient alkenes, forming strained cyclobutane intermediates. For example, reactions with acrylates under UV light yield bicyclic phosphonium adducts, which decompose thermally to release heterocycles (e.g., pyrrolidines). DFT calculations support a stepwise diradical mechanism .

Q. How can this reagent be applied to synthesize bioactive heterocycles?

It serves as a linchpin in synthesizing aziridine-phosphonium hybrids, which undergo hetero-Cope rearrangements to generate seven-membered nitrogen heterocycles (e.g., tetrahydroazepines). These scaffolds are precursors to kinase inhibitors, with yields >75% when reactions are conducted in acetonitrile at 80°C .

Q. What contradictions exist in reported reaction yields, and how can they be resolved?

Discrepancies in Wittig reaction yields (40–90%) arise from varying base strengths (e.g., KOtBu vs. NaH) and solvent polarities. Systematic optimization via Design of Experiments (DoE) revealed that NaHMDS in THF maximizes ylide formation (yield: 85±3%) by minimizing side reactions .

Q. How is this compound adapted for mitochondrial-targeted probes?

Derivatization with fluorophores (e.g., Cy5) via alkyl chain functionalization enables mitochondrial accumulation due to the lipophilic cation effect. Validation via confocal microscopy in HeLa cells shows colocalization with MitoTracker Red (Pearson’s coefficient: 0.92) .

Q. What advanced analytical strategies improve detection limits in trace analysis?

Ultra-high-performance liquid chromatography (UHPLC) coupled with Q-Orbitrap HRMS achieves detection limits of 0.1 nM. Derivatization with isotopic tags (e.g., ¹³C-labeled methylbutyl groups) enhances sensitivity for in vivo pharmacokinetic studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.